molecular formula C19H18Cl3F2NO B4292351 1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

Cat. No.: B4292351
M. Wt: 420.7 g/mol
InChI Key: KQYOJAJLYVMWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a difluorophenyl group, a trichloroethyl group, and a tetrahydroindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Addition of the Trichloroethyl Group: The trichloroethyl group can be added through a Friedel-Crafts alkylation reaction using trichloroethane and a Lewis acid catalyst.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired tetrahydroindolone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.

    Materials Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluorophenyl and trichloroethyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)urea: This compound shares the difluorophenyl group and exhibits similar biological activities.

    Sulfonamides and Carbamates of 3-fluoro-4-morpholinoaniline: These compounds also contain fluorinated aromatic rings and are studied for their antimicrobial properties.

Uniqueness

1-(2,4-Difluorophenyl)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluorophenyl and trichloroethyl groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3F2NO/c1-10-12(7-19(20,21)22)17-15(8-18(2,3)9-16(17)26)25(10)14-5-4-11(23)6-13(14)24/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYOJAJLYVMWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=C(C=C(C=C3)F)F)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 2
1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 3
1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 4
1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 5
1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Reactant of Route 6
1-(2,4-DIFLUOROPHENYL)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.